molecular formula C10H10F3N3OS B2510025 N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide CAS No. 866153-82-4

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide

Cat. No.: B2510025
CAS No.: 866153-82-4
M. Wt: 277.27
InChI Key: UBCFKUVIBIYVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a chemical compound of interest in medicinal chemistry research, particularly as a derivative of benzohydrazide scaffolds. Structural analogs of this compound, specifically those featuring a 4-(trifluoromethyl)benzoyl group, have demonstrated significant research value as potential antimicrobial agents and enzyme inhibitors . These related N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been screened for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting lower IC50 values for AChE than the clinically used drug rivastigmine . Furthermore, such compounds have been evaluated against Mycobacterium tuberculosis H37Rv and nontuberculous mycobacteria, indicating a potential research pathway for addressing mycobacterial infections . The presence of the trifluoromethyl group and the hydrazinecarbothioamide structure in the molecule suggests it may function as a key intermediate or precursor in organic synthesis and drug discovery, potentially working as a non-covalent inhibitor that interacts with enzyme active sites . This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for personal use.

Properties

IUPAC Name

1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCFKUVIBIYVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 3-(Trifluoromethyl)benzohydrazide with Methyl Isothiocyanate

The most direct route involves reacting 3-(trifluoromethyl)benzohydrazide with methyl isothiocyanate in anhydrous dimethylformamide (DMF) at room temperature. This method leverages nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate, forming the thioamide bond.

Reaction Scheme:
$$
\text{3-(Trifluoromethyl)benzohydrazide} + \text{Methyl isothiocyanate} \xrightarrow{\text{DMF, RT}} \text{N-Methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide}
$$

Key parameters include:

  • Solvent: DMF ensures solubility of both reactants.
  • Temperature: Room temperature minimizes side reactions like cyclization.
  • Stoichiometry: A 1:1 molar ratio prevents over-alkylation.

Yields typically range from 75% to 89% after recrystallization from ethanol. The product is characterized by IR absorption bands at 3250 cm$$^{-1}$$ (N–H stretch), 1660 cm$$^{-1}$$ (C=O), and 1240 cm$$^{-1}$$ (C=S).

Thiocarbonylation of Hydrazine Intermediates

An alternative approach involves thiocarbonylation of preformed N-methylhydrazine derivatives. Starting with N-methylhydrazine and 3-(trifluoromethyl)benzoyl chloride, the intermediate hydrazide is treated with ammonium thiocyanate in n-butanol under reflux:

Step 1:
$$
\text{N-Methylhydrazine} + \text{3-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{N-Methyl-3-(trifluoromethyl)benzohydrazide}
$$

Step 2:
$$
\text{N-Methyl-3-(trifluoromethyl)benzohydrazide} + \text{NH}_4\text{SCN} \xrightarrow{\text{n-butanol, reflux}} \text{this compound}
$$

This method achieves yields of 68–72%, with purity confirmed via HPLC (>95%). The thiocarbonylation step requires rigorous exclusion of moisture to prevent hydrolysis of the thiocyanate.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation reaction between 3-(trifluoromethyl)benzohydrazide and methyl isothiocyanate, reducing reaction times from 24 hours to 15 minutes. Using ethanol as a green solvent, this method achieves comparable yields (82%) with enhanced energy efficiency.

Conditions:

  • Power: 300 W
  • Temperature: 80°C
  • Pressure: 150 psi

Solid-Phase Synthesis

Immobilizing 3-(trifluoromethyl)benzohydrazide on Wang resin enables iterative coupling with methyl isothiocyanate, followed by cleavage with trifluoroacetic acid (TFA). This approach simplifies purification, yielding 90% pure product after lyophilization.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$):
    $$\delta$$ 10.21 (s, 1H, NH), 8.12–7.98 (m, 4H, Ar–H), 3.01 (s, 3H, N–CH$$3$$).
  • $$^{13}$$C NMR (100 MHz, DMSO-$$d6$$):
    $$\delta$$ 180.2 (C=S), 166.4 (C=O), 132.1–126.8 (Ar–C), 40.3 (N–CH$$3$$).
  • HRMS (ESI):
    m/z calculated for C$${10}$$H$${9}$$F$$3$$N$$3$$OS: 292.0432; found: 292.0429.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Key Advantage
Condensation (DMF) 89 97 24 h High yield
Thiocarbonylation 72 95 8 h Scalability
Microwave-Assisted 82 98 15 min Rapid synthesis
Solid-Phase 90 99 6 h Ease of purification

Challenges and Optimization

Byproduct Formation

Competing cyclization to 1,3,4-thiadiazoles is observed under prolonged heating. Adding catalytic acetic acid suppresses this side reaction by protonating the hydrazine nitrogen, reducing nucleophilicity.

Chemical Reactions Analysis

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide and its derivatives have been investigated for their effectiveness against a range of microbial pathogens. Studies have shown that these compounds exhibit significant activity against both Mycobacterium tuberculosis and various nontuberculous mycobacteria.

  • Mechanism of Action : The antimicrobial action is believed to involve the inhibition of critical enzymatic pathways in bacteria, which can lead to cell death. For instance, derivatives have shown moderate inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial for neurotransmitter breakdown in both humans and microbes .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds vary significantly based on their structural modifications. For example, some derivatives demonstrated MIC values as low as 125 µM against M. tuberculosis, indicating strong potential as therapeutic agents .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound.

  • Cytotoxic Activity : Certain derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial function .
  • Case Studies : In vitro studies have shown that specific analogues can inhibit the proliferation of cancer cells at concentrations that are not toxic to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes involved in various biological processes.

  • Enzyme Targets : The most notable enzyme targets include acetylcholinesterase and butyrylcholinesterase, which are important in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Comparative Efficacy : Some derivatives have shown greater potency than established drugs like rivastigmine, suggesting their viability as alternatives or adjuncts in treating conditions such as Alzheimer's disease .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several chemical transformations that allow for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds.

  • Structural Variations : Modifications such as changing the length of alkyl chains or substituting different functional groups have been shown to impact the antimicrobial and anticancer properties significantly. For instance, longer alkyl chains generally enhance lipophilicity, improving membrane penetration and bioavailability .

Mechanism of Action

The mechanism by which N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Substitution Patterns on the Benzoyl Group
  • Meta vs. Para Trifluoromethyl Substitution :
    • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (): These analogues replace the thioamide (-C(=S)NH₂) with a carboxamide (-C(=O)NH₂) and position the -CF₃ group at the para position of the benzoyl ring. The para substitution may enhance steric accessibility for target binding compared to the meta position in the target compound.
    • Impact on Activity : Para-substituted derivatives (e.g., N-heptyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide, 2g ) exhibit melting points of 210.5–212.5°C and distinct IR carbonyl stretches at ~1668 cm⁻¹, contrasting with the thioamide’s C=S absorption (~1258 cm⁻¹) .
Heterocyclic Modifications
  • Pyrazole-Thiazole Systems (): The compound 955976-39-3 incorporates a pyrazole-thiazole heterocycle linked to the hydrazinecarbothioamide.
  • Furyl and Pyridinyl Derivatives (): Analogues like (2E)-N-phenyl-2-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)hydrazinecarbothioamide replace the benzoyl group with a furyl or pyridinyl system. These substitutions alter electronic properties; for example, the furyl group’s electron-rich nature may enhance interaction with aromatic residues in enzymes .

Physicochemical Properties

Melting Points and Stability
  • Carboxamides vs. Thioamides : Carboxamide derivatives (e.g., 2g ) exhibit higher melting points (178.5–212.5°C) due to stronger hydrogen bonding from the carbonyl group, whereas thioamides like the target compound may have lower melting points due to weaker C=S interactions .
Spectral Characteristics
  • IR Spectroscopy :
    • Thioamides show C=S stretches at ~1258 cm⁻¹, absent in carboxamides.
    • Carboxamides display C=O stretches at ~1668 cm⁻¹ .
  • NMR Spectroscopy :
    • Thioamide NH protons resonate downfield (δ ~10.31 ppm in DMSO-d₆) compared to carboxamides (δ ~8.07 ppm) .
Antimicrobial and Anticancer Potential
  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (): These compounds demonstrate multitarget activity, including antimicrobial effects, attributed to the -CF₃ group’s lipophilicity and the carboxamide’s hydrogen-bonding capacity.
  • Thioamide Derivatives : The target compound’s thioamide group may enhance metal chelation (e.g., binding to Zn²⁺ in metalloenzymes), offering unique mechanisms against pathogens or cancer cells .
Metabolic Stability
  • The -CF₃ group in both the target compound and its analogues resists metabolic degradation, improving pharmacokinetic profiles. However, thioamides may be more susceptible to oxidation than carboxamides .

Data Tables

Table 1. Key Physicochemical Properties

Compound Melting Point (°C) IR C=O/C=S (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported ~1258 (C=S) NH ~10.31 (DMSO-d₆)
N-Heptyl-2-[4-CF₃-benzoyl]carboxamide 210.5–212.5 1668 (C=O) NH ~8.07 (DMSO-d₆)
955976-39-3 (Pyrazole-thiazole) Not reported Not reported Heterocyclic protons ~6.51

Biological Activity

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a hydrazinecarbothioamide moiety and a trifluoromethylbenzoyl group. This unique structure contributes to its biological properties, making it a subject of interest for medicinal chemistry.

1. Antimicrobial Activity

Research indicates that derivatives of hydrazinecarbothioamides, including this compound, exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria.

  • Minimum Inhibitory Concentration (MIC): Studies show that certain derivatives demonstrate MIC values ranging from 62.5 µM to 1000 µM against M. tuberculosis and M. kansasii, indicating moderate antimicrobial activity .
  • Mechanisms of Action: The compounds act as non-covalent inhibitors targeting the active site of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission and are implicated in various diseases .

2. Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its cytotoxic effects on cancer cell lines.

  • Cell Viability: In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to a decrease in cell viability . For instance, certain derivatives have been reported to exhibit IC50 values lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
  • Cell Cycle Arrest: Treatment with the compound has been associated with cell cycle arrest in the S phase, indicating its potential to disrupt cancer cell proliferation mechanisms .

Research Findings and Case Studies

StudyPathogen/Cell LineMIC/IC50Observations
M. tuberculosis250 µMModerate activity; effective against resistant strains
MCF-7 (breast cancer)225 µMInduces apoptosis; significant reduction in cell viability
M. kansasii62.5 µMImproved activity with specific derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via hydrazide intermediates. For example, 3-(trifluoromethyl)benzoyl chloride (CAS 2251-65-2) reacts with methylhydrazinecarbothioamide under controlled conditions. Key challenges include managing moisture-sensitive reagents and optimizing reaction time/temperature to avoid byproducts like disulfides. Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • FT-IR : Confirm the presence of C=O (amide I band, ~1680–1700 cm⁻¹), C=S (~1175–1185 cm⁻¹), and NH stretches (~3230–3270 cm⁻¹) .
  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.8–3.2 ppm for N–CH₃), trifluoromethyl (¹³C δ ~125–130 ppm, split into quartets), and aromatic protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 346.3) .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Enzyme Inhibition : Use Ellman’s assay to test acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, with IC₅₀ values compared to reference drugs (e.g., rivastigmine) .
  • Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis H37Rv and non-tuberculous strains (MIC ≥ 62.5 µM considered mild activity) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence enzyme inhibition selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Extend the alkyl chain (C1–C18) and compare AChE/BuChE IC₅₀ trends. For example, N-tridecyl derivatives show AChE selectivity (IC₅₀ = 27.04 µM), while C5–C7 chains favor BuChE inhibition .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with AChE’s catalytic triad (Ser200, Glu327, His440). Longer alkyl chains may occupy the hydrophobic gorge, enhancing binding .

Q. How can contradictory data in enzyme inhibition studies (e.g., varying IC₅₀ values across analogs) be systematically resolved?

  • Methodology :

  • Statistical Validation : Perform dose-response curves in triplicate with positive controls (e.g., donepezil for AChE).
  • Kinetic Analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify binding discrepancies .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility.
  • Co-crystallization : Screen co-formers (e.g., succinic acid) to stabilize the solid state .

Q. How do electronic effects of the trifluoromethyl group impact reactivity in nucleophilic acyl substitution?

  • Methodology :

  • DFT Calculations : Compute charge distribution (Mulliken charges) at the carbonyl carbon to predict reactivity.
  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., methylbenzoyl derivatives) under identical conditions .

Methodological Notes

  • Key References : Synthesis ( ), enzyme assays ( ), and computational modeling ( ) are prioritized.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.